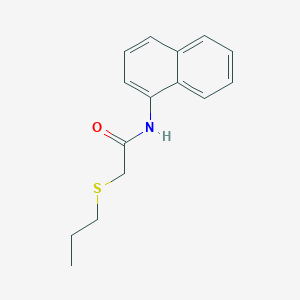
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea, also known as BTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 327.2 g/mol. This compound is widely used in various fields of research, including pharmaceuticals, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is not fully understood. However, it is believed to act as a carbonylating agent, which facilitates the formation of amides and ureas. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to inhibit the growth of certain microorganisms, although the exact mechanism of action is unknown.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea can inhibit the growth of various microorganisms, including Candida albicans and Escherichia coli. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea in lab experiments is its high purity and stability. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is relatively easy to handle and can be stored for extended periods without degradation. However, one of the limitations of using N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is its high cost compared to other reagents.
Direcciones Futuras
There are several future directions for research involving N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea. One area of interest is the development of new pharmaceuticals using N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea as a starting material. Additionally, further studies are needed to understand the mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea and its potential applications in various fields of research, including materials science and organic synthesis.
In conclusion, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is a unique and versatile chemical compound that has gained significant attention in scientific research. Its diverse applications in various fields of research, including pharmaceuticals and organic synthesis, make it an important reagent for many scientists. Further research is needed to fully understand the potential of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea and its future applications.
Métodos De Síntesis
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea can be synthesized using several different methods, including the reaction of 4-bromo-3-methylphenylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction produces N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea as a white crystalline solid with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been extensively used in scientific research due to its unique properties. One of the most significant applications of N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea is in the field of organic synthesis. It can be used as a reagent in various reactions, including amidation and urea synthesis. Additionally, N-(4-bromo-3-methylphenyl)-N'-(trifluoroacetyl)urea has been used in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.
Propiedades
Fórmula molecular |
C10H8BrF3N2O2 |
|---|---|
Peso molecular |
325.08 g/mol |
Nombre IUPAC |
N-[(4-bromo-3-methylphenyl)carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8BrF3N2O2/c1-5-4-6(2-3-7(5)11)15-9(18)16-8(17)10(12,13)14/h2-4H,1H3,(H2,15,16,17,18) |
Clave InChI |
YHCOEYIKRVGAME-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C(F)(F)F)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)NC(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)